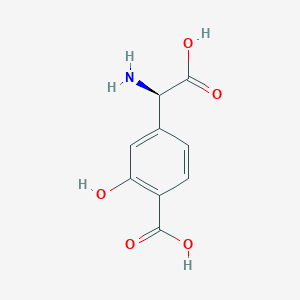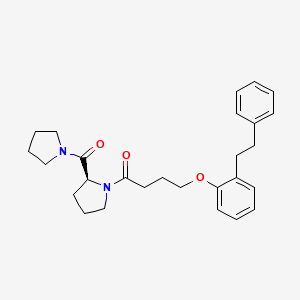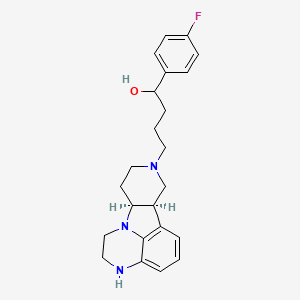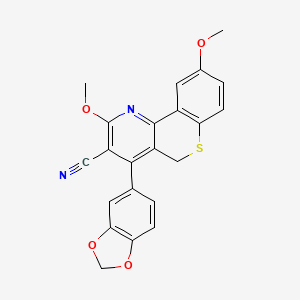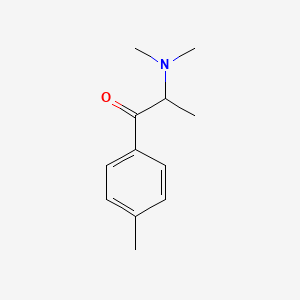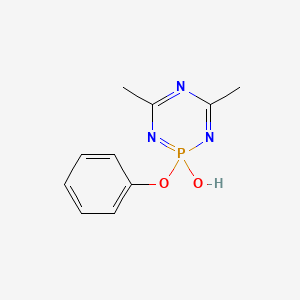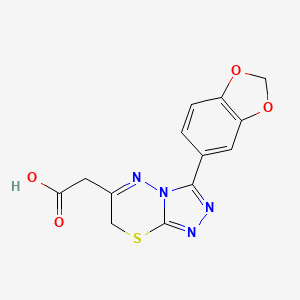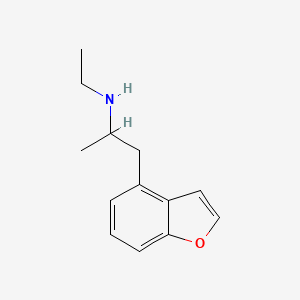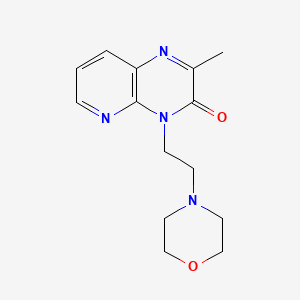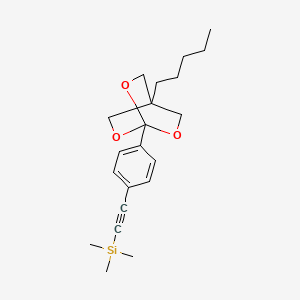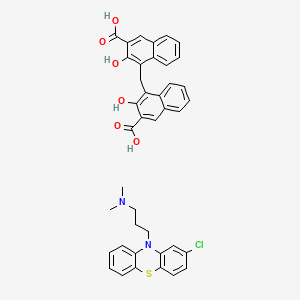
Chlorpromazine pamoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorpromazine pamoate is a derivative of chlorpromazine, a phenothiazine antipsychotic used to treat a variety of psychiatric disorders, including schizophrenia, bipolar disorder, and severe behavioral problems in children . This compound is formulated to provide a sustained release of the active ingredient, chlorpromazine, which helps in maintaining therapeutic levels over an extended period.
准备方法
Synthetic Routes and Reaction Conditions
Chlorpromazine pamoate is synthesized by reacting chlorpromazine hydrochloride with pamoic acid. The reaction typically involves dissolving chlorpromazine hydrochloride in a suitable solvent, such as water or ethanol, and then adding pamoic acid under controlled conditions to form the pamoate salt. The reaction mixture is then filtered, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety of the final product .
化学反应分析
Types of Reactions
Chlorpromazine pamoate undergoes several types of chemical reactions, including:
Oxidation: Chlorpromazine can be oxidized to form chlorpromazine sulfoxide, a major metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Chlorpromazine can undergo substitution reactions, particularly involving the nitrogen and sulfur atoms in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Chlorpromazine sulfoxide and 7-hydroxychlorpromazine.
Reduction: Reduced forms of chlorpromazine, though less common.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chlorpromazine pamoate has a wide range of scientific research applications:
作用机制
Chlorpromazine pamoate exerts its effects primarily by blocking dopamine receptors in the brain, particularly the D2 receptors. This action helps to reduce the symptoms of psychosis by decreasing the activity of dopamine, a neurotransmitter involved in mood regulation and perception . Additionally, this compound has antagonistic effects on serotonin receptors (5-HT1 and 5-HT2), which contribute to its anxiolytic and antidepressant properties . The compound also exhibits
属性
CAS 编号 |
58901-20-5 |
|---|---|
分子式 |
C40H35ClN2O6S |
分子量 |
707.2 g/mol |
IUPAC 名称 |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C23H16O6.C17H19ClN2S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h1-10,24-25H,11H2,(H,26,27)(H,28,29);3-4,6-9,12H,5,10-11H2,1-2H3 |
InChI 键 |
LCKBXWYKBWCAOP-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
相关CAS编号 |
10600-62-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


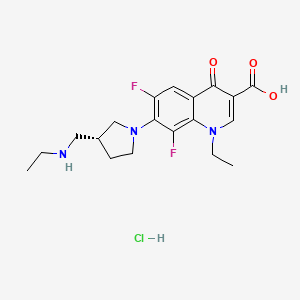

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12744735.png)
